molecular formula C11H24O2Si B8351856 Acetoxy-triisopropylsilane

Acetoxy-triisopropylsilane

Cat. No.: B8351856
M. Wt: 216.39 g/mol
InChI Key: UGIHCIMWTGSZEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetoxy-triisopropylsilane (C11H24O2Si) is an organosilicon compound featuring a triisopropylsilyl group bonded to an acetoxy functional group. While direct data on this compound are absent in the provided evidence, its structure suggests applications in organic synthesis, surface modification, or polymer chemistry. The acetoxy group may hydrolyze in moist environments, releasing acetic acid and forming silanol intermediates, which can act as crosslinkers .

Properties

Molecular Formula

C11H24O2Si

Molecular Weight

216.39 g/mol

IUPAC Name

tri(propan-2-yl)silyl acetate

InChI

InChI=1S/C11H24O2Si/c1-8(2)14(9(3)4,10(5)6)13-11(7)12/h8-10H,1-7H3

InChI Key

UGIHCIMWTGSZEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Organosilanes

Structural and Functional Group Variations

The table below highlights key structural differences between Acetoxy-triisopropylsilane and related compounds:

Compound Name Functional Group Substituents on Si Molecular Weight (g/mol) Key Applications
This compound Acetoxy (OAc) Triisopropyl ~216.4* Hypothesized: Coupling agent, coatings
3-Aminopropyltriethoxysilane Amino (NH2) Triethoxy 221.36 Adhesives, biomaterial functionalization
3-Methacryloxypropyltrimethoxysilane Methacryloxy (CH2=C(CH3)COO) Trimethoxy 248.35 Polymer composites, dental materials
3-Isocyanatopropyltrimethoxysilane Isocyanato (NCO) Trimethoxy 247.36 Surface primers, urethane chemistry
3,3′-Tetrathiobis(propyl-triethoxysilane) Tetrathio (S4) Triethoxy 538.95 Rubber vulcanization, sulfur-rich coatings

*Calculated based on formula C11H24O2Si.

Key Observations:
  • Steric Effects : Triisopropyl groups in this compound likely reduce hydrolysis rates compared to triethoxy or trimethoxy variants, which are more reactive due to smaller substituents .
  • Functional Group Reactivity: Amino and isocyanato groups enable covalent bonding with polymers or biomolecules . Methacryloxy groups participate in free-radical polymerization . Acetoxy groups may act as transient crosslinkers via hydrolysis, releasing acetic acid .

Physicochemical Properties

While direct data for this compound are unavailable, inferences can be drawn from analogs:

  • Volatility: Triisopropyl groups increase hydrophobicity and reduce volatility compared to trimethoxy silanes (e.g., boiling point of 3-Aminopropyltriethoxysilane: 217°C ).
  • Hydrolysis: Acetoxy groups hydrolyze faster than methoxy or ethoxy groups under acidic/basic conditions, forming silanol intermediates. This property is critical in moisture-curing applications .
  • Solubility: Bulky triisopropyl groups may limit solubility in polar solvents compared to triethoxy variants, which are miscible with ethanol and water .

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